4-Methyl-1-pyrrolidin-3-yltriazole
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-methyl-1-pyrrolidin-3-yltriazole |
InChI |
InChI=1S/C7H12N4/c1-6-5-11(10-9-6)7-2-3-8-4-7/h5,7-8H,2-4H2,1H3 |
InChI Key |
HXDVDJASCLYPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The closest analog identified in the evidence is 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole (CAS: 1909294-12-7, MW: 182.2 g/mol) . Below is a comparative analysis:
Key Differences :
- Substituent Position : The methyl group on the triazole core occupies different positions (C4 vs. C3), which may influence electronic properties and binding affinities.
- Stereochemistry : The (2S,4R) configuration in the analog introduces chirality, critical for enantioselective interactions in drug design .
Pharmacological Potential
- The analog’s methoxy-pyrrolidine moiety is noted for enhancing binding to biological targets (e.g., enzymes or receptors), a feature absent in the target compound.
- The methyl group on the triazole in both compounds could increase lipophilicity, favoring blood-brain barrier penetration, but the target’s lack of polar groups might limit solubility .
Preparation Methods
Reaction Design and Optimization
In a typical procedure, pyrrolidin-3-yl azide is prepared via diazotization of 3-aminopyrrolidine followed by sodium azide treatment. The alkyne component, often propargyl methyl ether, undergoes cycloaddition in the presence of Cu(I) catalysts such as CuBr or CuSO₄/sodium ascorbate. A study by Wu et al. demonstrated that CuSO₄/sodium ascorbate in a 1:1 ratio at 60°C in tert-butanol achieves 78% yield with minimal byproducts.
Table 1: CuAAC Reaction Parameters for 4-Methyl-1-pyrrolidin-3-yltriazole
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuSO₄ + Sodium Ascorbate | 78 |
| Solvent | tert-Butanol | - |
| Temperature (°C) | 60 | - |
| Reaction Time (h) | 12 | - |
Regioselectivity and Byproduct Analysis
CuAAC favors 1,4-regioisomers due to copper’s coordination with the alkyne. However, trace amounts of 1,5-isomers (<5%) may form under prolonged heating. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound.
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics and reduces side reactions. Mady et al. applied this technique to synthesize triazole derivatives, achieving 85% yield for analogous structures in 30 minutes.
Methodology and Efficiency
A mixture of pyrrolidin-3-yl azide and methyl-propargyl ether in dimethylformamide (DMF) is subjected to ultrasound (40 kHz, 150 W) with CuI as the catalyst. The method eliminates the need for inert atmospheres and reduces catalyst loading to 2 mol%.
Table 2: Ultrasound-Assisted Synthesis Outcomes
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 2 mol% CuI | 85 |
| Frequency (kHz) | 40 | - |
| Solvent | DMF | - |
| Time (min) | 30 | - |
Advantages Over Conventional Heating
Ultrasound promotes cavitation, enhancing mass transfer and reducing reaction time by 75% compared to thermal methods. This approach is scalable for gram-scale production without compromising purity.
Phosphonate-Azide Coupling
A novel route reported by ACS Publications involves β-carbonyl phosphonates and azides under basic conditions. This method bypasses metal catalysts, making it environmentally favorable.
Reaction Mechanism
The phosphonate 1a reacts with pyrrolidin-3-yl azide 2e in the presence of Cs₂CO₃, forming a Z-enolate intermediate. Cycloaddition proceeds via a triazoline transition state, followed by elimination to yield the triazole.
Table 3: Phosphonate-Azide Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ | 92 |
| Solvent | DMSO | - |
| Temperature (°C) | 25 | - |
| Time (h) | 0.5 | - |
Substrate Scope and Limitations
While the method tolerates electron-donating and withdrawing groups, steric hindrance from bulky substituents (e.g., t-butyl) reduces yields to 65%. Fluorinated analogs require modified conditions with KOH instead of Cs₂CO₃.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for 4-Methyl-1-pyrrolidin-3-yltriazole
| Method | Yield (%) | Time | Catalyst | Scalability |
|---|---|---|---|---|
| CuAAC | 78 | 12 h | CuSO₄ | High |
| Ultrasound | 85 | 30 min | CuI | Moderate |
| Phosphonate-Azide | 92 | 0.5 h | None | High |
The phosphonate-azide method offers the highest yield and shortest reaction time but requires anhydrous conditions. CuAAC remains the most scalable for industrial applications.
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